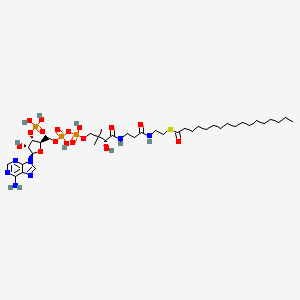

heptadecanoyl-CoA

Description

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRABUZIHHACUPI-DUPKZGIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316404 | |

| Record name | Heptadecanoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1020.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptadecanoyl CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3546-17-6 | |

| Record name | Heptadecanoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanoyl CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Anaplerotic Hub: A Technical Guide to the Metabolic Role of Heptadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoyl-CoA, the activated form of the odd-chain saturated fatty acid heptadecanoic acid (C17:0), occupies a unique and critical position in cellular metabolism. While less abundant than its even-chain counterparts, its metabolic fate provides a direct link between fatty acid oxidation and the replenishment of Krebs cycle intermediates, a process known as anaplerosis. This technical guide offers an in-depth exploration of the metabolic role of this compound, from its generation through beta-oxidation to its ultimate conversion into succinyl-CoA. We will dissect the enzymatic machinery responsible for this transformation, explore its significance in metabolic health and disease, and provide detailed protocols for its quantification and the study of its metabolic flux. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule and its implications for cellular energy homeostasis and the development of therapeutic strategies for metabolic disorders.

Introduction: Beyond Even-Chain Fatty Acids

For decades, the focus of lipid metabolism research has predominantly centered on even-chain fatty acids. However, a growing body of evidence highlights the distinct and vital roles of odd-chain fatty acids, with heptadecanoic acid (C17:0) emerging as a significant player. Primarily of exogenous origin, C17:0 is found in dairy products and ruminant fats.[1][2][3] Its presence in human tissues and blood has been established as a reliable biomarker for the intake of these dietary fats.[1][3] Once inside the cell, heptadecanoic acid is activated to its metabolically active form, this compound, initiating a unique metabolic cascade that distinguishes it from even-chain fatty acyl-CoAs.[4]

The core significance of this compound lies in its contribution to anaplerosis, the process of replenishing the intermediates of the Krebs cycle.[5][6] Unlike even-chain fatty acids, which are exclusively catabolized to acetyl-CoA, the beta-oxidation of this compound yields not only acetyl-CoA but also a single molecule of propionyl-CoA.[7][8] It is this three-carbon propionyl-CoA that serves as a key anaplerotic substrate, ultimately being converted to succinyl-CoA, a direct entrant into the Krebs cycle.[1][2] This anaplerotic function is crucial for maintaining the integrity and function of the central metabolic hub, particularly in tissues with high energy demands.

The Metabolic Journey of this compound: From Beta-Oxidation to the Krebs Cycle

The catabolism of this compound is a meticulously orchestrated multi-step process that occurs within the mitochondrial matrix. It begins with beta-oxidation and culminates in the generation of Krebs cycle intermediates.

Beta-Oxidation of this compound: A Step-by-Step Breakdown

The beta-oxidation of this compound follows the same four core enzymatic steps as even-chain fatty acids for the initial cycles: dehydrogenation, hydration, oxidation, and thiolysis.[9][10] For a 17-carbon fatty acyl-CoA, this cycle repeats seven times.[11]

Step 1: Dehydrogenation

-

Enzyme: Acyl-CoA Dehydrogenase

-

Action: Introduction of a double bond between the α and β carbons of this compound, reducing FAD to FADH₂.

Step 2: Hydration

-

Enzyme: Enoyl-CoA Hydratase

-

Action: Addition of a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

Step 3: Oxidation

-

Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase

-

Action: Oxidation of the hydroxyl group to a keto group, reducing NAD⁺ to NADH.

Step 4: Thiolysis

-

Enzyme: β-Ketoacyl-CoA Thiolase

-

Action: Cleavage of the carbon chain by coenzyme A, releasing a two-carbon acetyl-CoA molecule and a shortened fatty acyl-CoA (in this case, pentadecanoyl-CoA).

This four-step cycle is repeated, with each turn shortening the fatty acyl-CoA chain by two carbons and generating one molecule of acetyl-CoA, one FADH₂, and one NADH. After six cycles, a five-carbon fatty acyl-CoA remains. The seventh and final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7]

Table 1: Products of this compound Beta-Oxidation

| Product | Quantity | Metabolic Fate |

| Acetyl-CoA | 7 molecules | Enters the Krebs cycle for complete oxidation or used in biosynthesis. |

| Propionyl-CoA | 1 molecule | Converted to succinyl-CoA for anaplerosis. |

| FADH₂ | 7 molecules | Donates electrons to the electron transport chain. |

| NADH | 7 molecules | Donates electrons to the electron transport chain. |

The Anaplerotic Conversion of Propionyl-CoA to Succinyl-CoA

The propionyl-CoA generated from the final round of beta-oxidation undergoes a three-step enzymatic conversion to enter the Krebs cycle.[2][8][12]

-

Enzyme: Propionyl-CoA Carboxylase (PCC)

-

Cofactor: Biotin (Vitamin B7)

-

Mechanism: PCC, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[1][13][14] The alpha subunit of PCC catalyzes the carboxylation of the biotin cofactor, which then transfers the carboxyl group to propionyl-CoA in the beta subunit.[5][15]

-

Enzyme: Methylmalonyl-CoA Epimerase

-

Action: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[4]

-

Enzyme: Methylmalonyl-CoA Mutase (MUT)

-

Cofactor: Adenosylcobalamin (Vitamin B12)

-

Mechanism: MUT, a vitamin B12-dependent enzyme, catalyzes the intramolecular rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[4][16] This reaction involves a complex radical mechanism facilitated by the adenosylcobalamin cofactor.[7]

The succinyl-CoA produced then directly enters the Krebs cycle, contributing to the pool of intermediates and supporting cellular energy production and biosynthetic processes.[1]

Diagram 1: Metabolic Pathway of this compound

Caption: The metabolic fate of this compound.

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated to meet the cell's energetic and biosynthetic demands. This regulation occurs at multiple levels, including substrate availability and the modulation of key enzymatic activities.

Transcriptional Regulation

The expression of genes involved in fatty acid oxidation is primarily controlled by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and Sterol Regulatory Element-Binding Proteins (SREBPs).[17][18][19] PPARα is activated by fatty acids and promotes the transcription of genes encoding enzymes for beta-oxidation.[20] Conversely, SREBP-1c, which is activated by insulin, promotes lipogenesis and suppresses fatty acid oxidation.[17]

Enzymatic Regulation

-

Propionyl-CoA Carboxylase (PCC): The activity of PCC is dependent on the availability of its biotin cofactor, which is covalently attached by holocarboxylase synthetase.[5][14] Post-translational modifications, such as acetylation, have also been identified on PCC, suggesting another layer of regulation.[5]

-

Methylmalonyl-CoA Mutase (MUT): The function of MUT is critically dependent on its vitamin B12 cofactor, adenosylcobalamin.[4][16] The delivery and repair of this cofactor are managed by a chaperone protein, MMAA, which is a G-protein that allosterically regulates MUT activity.[4] The enzyme can also be inhibited by various CoA-esters, which can act as substrate, intermediate, or product analogs.[21]

Clinical Significance: this compound in Health and Disease

Alterations in the metabolism of this compound and other odd-chain fatty acids are implicated in a range of metabolic conditions.

Inherited Metabolic Disorders

Deficiencies in the enzymes responsible for propionyl-CoA metabolism lead to serious inherited metabolic disorders.

-

Propionic Acidemia: Caused by mutations in the PCCA or PCCB genes encoding propionyl-CoA carboxylase, this disorder leads to the toxic accumulation of propionyl-CoA and its metabolites.[13][22][23] This accumulation can impair mitochondrial function and lead to severe neurological and cardiac complications.[23]

-

Methylmalonic Acidemia: This condition results from defects in methylmalonyl-CoA mutase or the synthesis of its vitamin B12 cofactor.[24] It leads to the buildup of methylmalonic acid, causing a range of severe health problems.

Metabolic Syndrome, Type 2 Diabetes, and NAFLD

Several epidemiological studies have reported an inverse association between circulating levels of heptadecanoic acid and the risk of developing type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[25][26][27][28][29] The anaplerotic role of this compound is thought to contribute to this protective effect by maintaining Krebs cycle function and supporting glucose metabolism. Dysregulation of odd-chain fatty acid metabolism has been observed in animal models of these diseases.[13][23]

A Potential Role in Cellular Signaling

The downstream product of this compound metabolism, propionyl-CoA, has been shown to participate in post-translational modifications of proteins through propionylation of lysine residues.[6][23] This epigenetic modification has the potential to regulate gene expression and enzyme activity, suggesting a broader role for odd-chain fatty acid metabolism in cellular signaling beyond anaplerosis.[23][30]

Experimental Protocols: Quantifying this compound and Tracing its Metabolism

The accurate quantification of this compound and the elucidation of its metabolic flux are crucial for understanding its physiological and pathological roles.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[2][10][11][20]

Step-by-Step Methodology:

-

Sample Preparation (from tissue):

-

Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture) containing an internal standard. This compound itself is often used as an internal standard for the analysis of other acyl-CoAs.[10][31] For its own quantification, a stable isotope-labeled version (e.g., ¹³C₁₇-heptadecanoyl-CoA) is ideal.

-

Centrifuge the homogenate to precipitate proteins and other cellular debris.

-

The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[32]

-

-

Liquid Chromatography (LC):

-

Employ a reversed-phase C18 column for separation.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Perform multiple reaction monitoring (MRM) for targeted quantification. The precursor ion will be the protonated molecule of this compound, and the product ion will be a specific fragment generated by collision-induced dissociation.

-

Diagram 2: Experimental Workflow for this compound Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Stable Isotope Tracing of Heptadecanoic Acid Metabolism

Stable isotope tracing allows for the dynamic assessment of metabolic pathways. Using ¹³C-labeled heptadecanoic acid, researchers can track its conversion to downstream metabolites.[3][33][34]

Step-by-Step Methodology (In Vitro Cell Culture):

-

Cell Culture and Labeling:

-

Metabolite Extraction:

-

At various time points, quench the metabolism by rapidly washing the cells with ice-cold saline and adding a cold extraction solvent.

-

Extract both the acyl-CoAs and the downstream Krebs cycle intermediates.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts by LC-MS/MS to measure the incorporation of ¹³C into this compound, propionyl-CoA, succinyl-CoA, and other Krebs cycle intermediates.

-

The mass shift corresponding to the number of incorporated ¹³C atoms is monitored.

-

This technique provides valuable information on the flux through the metabolic pathway of this compound and its contribution to anaplerosis.[34]

Conclusion and Future Directions

This compound stands as a crucial metabolic intermediate, bridging the catabolism of odd-chain fatty acids with the central energy-producing and biosynthetic pathways of the cell. Its anaplerotic role, culminating in the production of succinyl-CoA, underscores its importance in maintaining metabolic homeostasis. The growing body of evidence linking heptadecanoic acid and its metabolic products to the prevention of metabolic diseases opens up exciting avenues for future research and therapeutic development.

Future investigations should focus on further elucidating the molecular mechanisms by which this compound metabolism influences cellular signaling and gene expression, particularly through protein propionylation. A deeper understanding of the regulation of the key enzymes in this pathway could reveal novel targets for therapeutic intervention in metabolic disorders. Furthermore, the development and application of advanced analytical techniques, such as stable isotope tracing, will be instrumental in unraveling the intricate dynamics of this compound metabolism in both health and disease, paving the way for targeted nutritional and pharmacological strategies to harness its beneficial metabolic effects.

References

-

Chandler, R. J., et al. (2008). Propionyl-CoA and Adenosylcobalamin Metabolism in C. elegans : Evidence for a Role of Methylmalonyl-CoA Epimerase in Intermediary Metabolism. Molecular Genetics and Metabolism, 89(1-2), 64-73. [Link]

-

Wikipedia. (n.d.). Propionyl-CoA. Retrieved from [Link]

-

Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]

-

Biochemistry Club. (n.d.). How Odd Chain Fatty acids are metabolized? – Propionate metabolism. Retrieved from [Link]

-

alhconsulting.hu. (n.d.). Odd Chain Fatty Acid Oxidation. Retrieved from [Link]

-

MedLink Neurology. (n.d.). Conversion of propionyl-CoA in succinyl CoA. Retrieved from [Link]

-

UniProt. (2019). PCCA - Propionyl-CoA carboxylase alpha chain, mitochondrial - Sus scrofa (Pig). Retrieved from [Link]

-

Wikipedia. (n.d.). Propionyl-CoA. Retrieved from [Link]

-

Scribd. (n.d.). Beta Oxidation of Fatty Acids. Retrieved from [Link]

-

Chapman, K. A., et al. (2017). Propionyl-CoA carboxylase - A review. Molecular Genetics and Metabolism, 122(4), 145-152. [Link]

-

Chen, X., Cheng, B., & Zhang, G. F. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neurology. [Link]

-

Park, J., et al. (2023). Propionyl-CoA metabolism links chromatin acylation to cardiac transcription. Nature Cardiovascular Research, 2, 1146–1160. [Link]

-

Wongkittichote, P., et al. (2017). Propionyl-CoA Carboxylase- A Review. Molecular Genetics and Metabolism, 122(4), 145-152. [Link]

-

M-CSA. (n.d.). propionyl-CoA carboxylase. Retrieved from [Link]

-

Chen, X., Cheng, B., & Zhang, G. F. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neurology. [Link]

-

Wikipedia. (n.d.). Propionyl-CoA carboxylase. Retrieved from [Link]

-

Ferre, P., & Foufelle, F. (2007). Transcriptional regulation of hepatic fatty acid metabolism. Biochimie, 89(1), 1-11. [Link]

-

Chen, X., et al. (2023). Pathophysiological mechanisms of complications associated with propionic acidemia. Journal of Translational Medicine, 21(1), 493. [Link]

-

ResearchGate. (2017). (PDF) Propionyl-CoA carboxylase – A review. Retrieved from [Link]

-

Prentki, M., & Nolan, C. J. (2006). Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function. Journal of Endocrinology, 191(2), 219-231. [Link]

-

Wikipedia. (n.d.). Methylmalonyl-CoA mutase. Retrieved from [Link]

-

Knudsen, J., et al. (1999). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Molecular and Cellular Biochemistry, 192(1-2), 95-103. [Link]

-

Iacobazzi, V., et al. (2018). Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-Oxidation. International Journal of Molecular Sciences, 19(4), 1089. [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules (Basel, Switzerland), 20(2), 2425–2444. [Link]

-

Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Retrieved from [Link]

-

Duplus, E., Glorian, M., & Forest, C. (2000). Fatty acid regulation of gene transcription. The Journal of Biological Chemistry, 275(40), 30749–30752. [Link]

-

Vlasie, M. D., & Banerjee, R. (1994). Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters. The Journal of Biological Chemistry, 269(50), 31838–31842. [Link]

-

Jump, D. B. (2007). Regulation of gene transcription by fatty acids. Animal, 1(10), 1437–1446. [Link]

-

Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]

-

AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Methylmalonyl-CoA mutase – Knowledge and References. Retrieved from [Link]

-

Liang Tong Laboratory, Columbia University. (n.d.). The Propionyl-CoA Carboxylase (PCC) Project. Retrieved from [Link]

-

NIH. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. Retrieved from [Link]

-

Park, J. O., et al. (2020). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. Journal of Biological Chemistry, 295(16), 5263-5276. [Link]

-

ResearchGate. (2025). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Propionyl-CoA carboxylase – Knowledge and References. Retrieved from [Link]

-

Black, P. N., et al. (1998). Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport. The Journal of Biological Chemistry, 273(37), 23939–23946. [Link]

-

MDPI. (2020). Metabolic Spectrum of Liver Failure in Type 2 Diabetes and Obesity: From NAFLD to NASH to HCC. Retrieved from [Link]

-

NIH. (2018). Metabolic Targets in Nonalcoholic Fatty Liver Disease. Retrieved from [Link]

-

Redalyc. (2019). Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review. Retrieved from [Link]

-

NIH. (2020). Dysregulation of Lipid and Glucose Metabolism in Nonalcoholic Fatty Liver Disease. Retrieved from [Link]

-

Knudsen, J., et al. (1999). Role of acylCoA binding protein in acylCoA transport, metabolism and cell signaling. Molecular and Cellular Biochemistry, 192(1-2), 95-103. [Link]

-

Pietrocola, F., et al. (2015). Acetyl-CoA and the regulation of metabolism: mechanisms and consequences. Current Opinion in Cell Biology, 33, 1-7. [Link]

-

ResearchGate. (2025). Molecular pathways in non-alcoholic fatty liver disease. Retrieved from [Link]

-

NIH. (2021). Non-alcoholic fatty liver disease and diabetes mellitus as growing aetiologies of hepatocellular carcinoma. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. biochemistryclub.com [biochemistryclub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. staging.dashboard.alhconsulting.hu [staging.dashboard.alhconsulting.hu]

- 9. microbenotes.com [microbenotes.com]

- 10. jackwestin.com [jackwestin.com]

- 11. scribd.com [scribd.com]

- 12. graduation.escoffier.edu [graduation.escoffier.edu]

- 13. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 17. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of gene transcription by fatty acids | animal | Cambridge Core [cambridge.org]

- 20. mdpi.com [mdpi.com]

- 21. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]

- 23. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. uniprot.org [uniprot.org]

- 26. mdpi.com [mdpi.com]

- 27. Metabolic Targets in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Non-alcoholic fatty liver disease and diabetes mellitus as growing aetiologies of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Fatty acid regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. journals.physiology.org [journals.physiology.org]

- 35. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endogenous Synthesis of Heptadecanoyl-CoA

Foreword

Heptadecanoyl-CoA, the activated form of heptadecanoic acid (C17:0), is an odd-chain saturated fatty acyl-CoA that has garnered significant attention in the scientific community. Historically considered of minor importance due to its low abundance, emerging evidence now positions heptadecanoic acid as a crucial biomarker and potential modulator of metabolic health.[1][2][3] An inverse association has been observed between circulating levels of C17:0 and the risk of metabolic diseases, including type 2 diabetes and cardiovascular disease.[1][3] While dietary intake from ruminant fats contributes to bodily C17:0 levels, there is compelling evidence for its endogenous synthesis.[2][3][4][5] This guide provides a comprehensive exploration of the core endogenous pathways responsible for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

The Propionyl-CoA Elongation Pathway: Building from a Three-Carbon Starter

The de novo synthesis of odd-chain fatty acids, including heptadecanoic acid, initiates from a three-carbon primer, propionyl-CoA, in contrast to the two-carbon acetyl-CoA starter for even-chain fatty acids.[6][7] This pathway involves the coordinated action of the cytosolic fatty acid synthase (FAS) complex followed by microsomal elongase enzymes.

Priming and Initial Elongation by Fatty Acid Synthase (FAS)

The synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). The FAS complex, a multi-enzyme protein, then orchestrates the subsequent elongation cycles. In the context of odd-chain fatty acid synthesis, propionyl-CoA serves as the initial acyl primer.

The key steps are as follows:

-

Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) domain of the FAS complex.

-

Condensation: The propionyl group condenses with a malonyl group (from malonyl-CoA), releasing CO2 and forming a β-ketoacyl-ACP.

-

Reduction, Dehydration, and Second Reduction: The β-ketoacyl-ACP undergoes a series of reactions—reduction to a β-hydroxyacyl-ACP, dehydration to an enoyl-ACP, and a final reduction to a saturated acyl-ACP—utilizing NADPH as the reducing equivalent.

This cycle repeats, adding two-carbon units from malonyl-CoA in each iteration. The result of these initial cycles on the FAS complex is the synthesis of shorter odd-chain fatty acids.

Caption: The Propionyl-CoA Elongation Pathway for this compound Synthesis.

Microsomal Elongation to this compound

Once the fatty acid chain reaches a certain length, typically C16 or shorter, it is released from the FAS complex. Further elongation to produce very-long-chain fatty acids (VLCFAs), including C17:0, occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[8][9][10]

The elongation cycle in the microsomes involves four steps analogous to the FAS pathway:

-

Condensation: Catalyzed by an ELOVL enzyme.

-

Reduction: Catalyzed by a β-ketoacyl-CoA reductase (KAR).

-

Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

-

Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TER).

Research has identified ELOVL6 as a key enzyme in the elongation of odd-chain saturated fatty acids.[11] Studies have shown that ELOVL6 catalyzes the elongation of pentadecanoic acid (C15:0) to heptadecanoic acid (C17:0).[11]

The Alpha-Oxidation Pathway: A Single-Carbon Removal Mechanism

Alpha-oxidation is a metabolic pathway that removes a single carbon atom from the carboxyl end of a fatty acid.[12] While it is well-known for its role in the degradation of branched-chain fatty acids like phytanic acid, this pathway is also implicated in the endogenous synthesis of odd-chain fatty acids from even-chain precursors.[2][4][5] This process primarily occurs in the peroxisomes.

The key enzymatic steps are:

-

Hydroxylation: An even-chain fatty acid, such as stearic acid (C18:0), is hydroxylated at the alpha-carbon to form a 2-hydroxyacyl-CoA.

-

Cleavage: The 2-hydroxyacyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme. This reaction releases the original carboxyl carbon as formyl-CoA (which is further metabolized to CO2) and produces an aldehyde that is one carbon shorter.

-

Oxidation: The resulting aldehyde, in this case, heptadecanal, is oxidized by an aldehyde dehydrogenase to form heptadecanoic acid (C17:0).

-

Activation: Finally, heptadecanoic acid is activated to this compound by an acyl-CoA synthetase.

Studies have shown that a deficiency in HACL1 leads to reduced levels of C17:0, providing evidence for the role of alpha-oxidation in its endogenous production.[4]

Caption: The Alpha-Oxidation Pathway for the Synthesis of Heptadecanoic Acid.

Experimental Protocols for Studying this compound Synthesis

Quantification of Heptadecanoic Acid and this compound

Accurate quantification of C17:0 and its CoA ester is crucial for studying their metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

Protocol: Fatty Acid Analysis by GC-MS

This protocol is adapted from established methods for fatty acid analysis in biological samples.[13][14][15][16][17]

-

Lipid Extraction:

-

Homogenize tissue samples or cell pellets in a chloroform:methanol (2:1, v/v) solution containing an antioxidant like butylated hydroxytoluene (BHT).

-

Add an internal standard, such as deuterated heptadecanoic acid (C17:0-d3), for accurate quantification.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic NaOH and heat to saponify the lipids, releasing free fatty acids.

-

Add a methylating agent, such as boron trifluoride in methanol, and heat to convert the free fatty acids to FAMEs.

-

-

FAME Extraction:

-

Add hexane and water to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., BPX-70).

-

Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

-

The mass spectrometer is used to identify and quantify the FAMEs based on their mass spectra and retention times compared to known standards.

-

Protocol: Quantification of this compound by LC-MS/MS

This protocol is based on established methods for acyl-CoA analysis.[18][19][20][21][22]

-

Sample Preparation:

-

Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2-propanol/0.1 M KH2PO4).

-

Add an internal standard, such as this compound labeled with a stable isotope, if available, or a structurally similar odd-chain acyl-CoA.

-

Precipitate proteins with acetonitrile and centrifuge.

-

The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

-

-

LC-MS/MS Analysis:

-

Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column.

-

Use a gradient elution with solvents such as acetonitrile and water containing a modifier like ammonium hydroxide or formic acid.

-

Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.

-

Enzyme Activity Assays

Protocol: HACL1 Activity Assay

This is a conceptual protocol based on the known function of HACL1.[23][24]

-

Substrate Preparation: Synthesize or obtain 2-hydroxystearoyl-CoA as the substrate.

-

Enzyme Source: Prepare a cell lysate or a purified peroxisomal fraction from tissues or cells of interest.

-

Reaction Mixture:

-

Combine the enzyme source with a reaction buffer containing thiamine pyrophosphate (TPP) as a cofactor.

-

Initiate the reaction by adding the 2-hydroxystearoyl-CoA substrate.

-

Incubate at 37°C for a defined period.

-

-

Detection of Products:

-

Stop the reaction (e.g., by adding acid).

-

Quantify the formation of heptadecanal or heptadecanoic acid (after an oxidation step) using GC-MS or LC-MS.

-

Physiological Significance and Future Directions

The endogenous synthesis of this compound underscores its biological importance beyond being just a marker of dietary fat intake. The inverse correlation between circulating C17:0 levels and metabolic disease risk suggests a protective role.[1][3][25] The production of propionyl-CoA from the β-oxidation of odd-chain fatty acids like heptadecanoic acid is anaplerotic, meaning it can replenish intermediates of the citric acid cycle, which is crucial for cellular energy metabolism.[3]

Further research is warranted to fully elucidate the regulation of these synthesis pathways and the specific molecular mechanisms by which this compound and its derivatives influence metabolic health. Understanding the tissue-specific contributions of the propionyl-CoA elongation and alpha-oxidation pathways will be key to developing novel therapeutic strategies targeting these metabolic routes for the prevention and treatment of metabolic disorders.

Data Summary

Table 1: Key Enzymes in Endogenous this compound Synthesis

| Pathway | Key Enzyme(s) | Cellular Localization | Substrate(s) | Product(s) |

| Propionyl-CoA Elongation | Fatty Acid Synthase (FAS) | Cytosol | Propionyl-CoA, Malonyl-CoA | Shorter odd-chain fatty acids |

| ELOVL6 | Endoplasmic Reticulum | Pentadecanoyl-CoA, Malonyl-CoA | This compound | |

| Alpha-Oxidation | 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Peroxisomes | 2-Hydroxystearoyl-CoA | Heptadecanal, Formyl-CoA |

| Aldehyde Dehydrogenase | Peroxisomes/Cytosol | Heptadecanal | Heptadecanoic Acid |

Workflow Diagrams

Caption: Experimental Workflow for Fatty Acid Analysis by GC-MS.

Caption: Experimental Workflow for Acyl-CoA Quantification by LC-MS/MS.

References

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules, 20(2), 2425–2444. [Link]

-

Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved January 16, 2026, from [Link]

-

An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered species. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells. (2017). bioRxiv. [Link]

-

Heptadecanoic Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. [Link]

-

Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes. (1979). The Journal of Biochemistry, 85(5), 1145–1150. [Link]

-

Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. (2023). Cancers, 15(13), 3488. [Link]

-

Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2010). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Journal of Biological Chemistry, 285(2), 1166–1177. [Link]

-

Jenkins, B. (2018). THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM (Doctoral dissertation, University of Cambridge). [Link]

-

A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (2015). R Discovery. [Link]

-

Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs). (n.d.). HealthMatters.io. Retrieved January 16, 2026, from [Link]

-

A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. (2015). Molecules, 20(2), 2425–2444. [Link]

-

Alpha oxidation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. (2015). Analytica Chimica Acta, 854, 84–91. [Link]

-

High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved January 16, 2026, from [Link]

-

ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. (2018). Progress in Lipid Research, 72, 94–103. [Link]

-

LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. (2005). Analytical Chemistry, 77(14), 4593–4598. [Link]

-

ELOVL Family Members in Cells. The ELOVL enzymes, short for "Elongation... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Nie, L., Pascoa, A. M., Pike, A. C. W., et al. (2021). The structural basis of fatty acid elongation by the ELOVL elongases. Nature Structural & Molecular Biology, 28(6), 512–520. [Link]

-

Jump, D. B. (2009). Mammalian Fatty Acid Elongases. Methods in Molecular Biology, 579, 375–389. [Link]

-

Mammalian Fatty Acid Elongases. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Chromatography A, 1607, 460463. [Link]

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). Metabolites, 11(10), 682. [Link]

-

The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. (2014). Journal of Visualized Experiments, (85), e51376. [Link]

-

Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. (2023). Nutrients, 15(9), 2056. [Link]

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). eScholarship.org. [Link]

-

Mammalian Fatty Acid Elongases. (2009). Methods in Molecular Biology, 579, 375–389. [Link]

-

Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection. (2020). Bio-protocol, 10(9), e3607. [Link]

-

Fatty acid synthesis in bacteria by FAS II. Propionyl‐CoA and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Jakobsson, A., Westerberg, R., & Jacobsson, A. (2006). Fatty acid elongases in mammals: their regulation and roles in metabolism. Progress in Lipid Research, 45(3), 237–249. [Link]

-

Identification of a mammalian long chain fatty acyl elongase regulated by sterol regulatory element-binding proteins. (2001). The Journal of Biological Chemistry, 276(42), 38675–38682. [Link]

-

Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Odd chain fatty acid metabolism in mice after a high fat diet. (2020). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(1), 158525. [Link]

-

Alpha Oxidation: Location, Pathway, Steps, Significance. (2023). Microbe Notes. [Link]

-

Relationship of primer specificity of fatty acid de novo synthetase to fatty acid composition in 10 species of bacteria and yeasts. (1974). Canadian Journal of Biochemistry, 52(9), 747–753. [Link]

-

The α-oxidation process on the β-branched chain fatty acid (phytanic... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Fatty acid synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. (2013). Lipids, 48(9), 923–930. [Link]

-

Odd-chain fatty acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

REGULATION OF FATTY ACID SYNTHESIS. (1997). Annual Review of Plant Physiology and Plant Molecular Biology, 48, 103–135. [Link]

-

Microbial synthesis of functional odd-chain fatty acids: a review. (2020). Applied Microbiology and Biotechnology, 104(5), 1871–1882. [Link]

-

Propionyl-CoA Carboxylase- A Review. (2014). IUBMB Life, 66(10), 665–670. [Link]

-

MAPK6 and HACL1. (n.d.). Wiki-Pi. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM [repository.cam.ac.uk]

- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 8. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid elongases in mammals: their regulation and roles in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 13. lipidmaps.org [lipidmaps.org]

- 14. lipidmaps.org [lipidmaps.org]

- 15. researchgate.net [researchgate.net]

- 16. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy [jove.com]

- 17. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 23. rsc.org [rsc.org]

- 24. MAPK6 and HACL1 - Wiki-Pi [severus.dbmi.pitt.edu]

- 25. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanoyl-CoA in Odd-Chain Fatty Acid Metabolism: A Technical Guide for Researchers

Executive Summary:

Odd-chain fatty acids (OCFAs), while less abundant than their even-chain counterparts, play a unique and critical role in cellular metabolism. The catabolism of heptadecanoic acid (C17:0), a representative OCFA, proceeds via β-oxidation to its activated form, heptadecanoyl-CoA. This pathway generates not only acetyl-CoA for the Krebs cycle but also a terminal three-carbon unit, propionyl-CoA. The subsequent conversion of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA represents a key anaplerotic pathway, replenishing the cycle's intermediates and supporting mitochondrial function. This guide provides an in-depth exploration of the metabolic cascade of this compound, offers a comparative analysis of analytical techniques, and presents a detailed, field-proven protocol for the quantification of acyl-CoA species using LC-MS/MS, designed for researchers, scientists, and drug development professionals.

Part 1: The Metabolic Significance of Odd-Chain Fatty Acids

Fatty acids are broadly classified by the number of carbons in their aliphatic tails. The vast majority in human physiology possess an even number of carbons.[1] Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are present in much lower concentrations, typically comprising less than 1% of total plasma fatty acids.[1][2][3]

Sources of Heptadecanoic Acid (C17:0): Heptadecanoic acid is primarily of exogenous origin, derived from the consumption of dairy products and ruminant meats, where it is synthesized by gut microbes.[4][5] It is often used in nutritional and epidemiological studies as a biomarker for dairy fat intake.[4][6] There is also evidence for minor endogenous synthesis pathways, potentially through α-oxidation of even-chain fatty acids or from gut-derived propionate.[1][7]

The Unique Metabolic Endpoint: The defining feature of OCFA metabolism lies in its final catabolic products. While the β-oxidation of even-chain fatty acids yields exclusively acetyl-CoA, the breakdown of an OCFA like heptadecanoic acid results in multiple units of acetyl-CoA plus a single molecule of propionyl-CoA.[1][8][9] This distinction is metabolically profound, as propionyl-CoA feeds into an entirely different, and vital, metabolic entry point to the central carbon metabolism.

Part 2: The Catabolic Pathway of this compound

The journey of heptadecanoic acid from a dietary lipid to a source of energy and anabolic precursors involves activation, mitochondrial transport, and a specialized β-oxidation spiral.

Step 1: Activation and Mitochondrial Transport Like all fatty acids destined for oxidation, heptadecanoic acid must first be activated in the cytoplasm. This is achieved by its esterification to coenzyme A, a reaction catalyzed by an acyl-CoA synthetase, to form This compound . This process is ATP-dependent. The resulting this compound is then transported into the mitochondrial matrix via the carnitine shuttle system, the primary gateway for long-chain fatty acyl-CoAs to access the machinery of β-oxidation.[10]

Step 2: The β-Oxidation Spiral Within the mitochondrion, this compound undergoes sequential rounds of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[11] Each turn of the spiral shortens the acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH. For this compound (C17), this process repeats seven times. The final thiolytic cleavage of a five-carbon acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA .[9][10]

Step 3: The Anaplerotic Conversion of Propionyl-CoA to Succinyl-CoA Propionyl-CoA, the three-carbon remnant, cannot be further oxidized via the β-oxidation pathway nor can it directly enter the Krebs cycle.[12] Instead, it is converted to the Krebs cycle intermediate succinyl-CoA through a critical three-enzyme pathway, providing a direct anaplerotic feed-in that distinguishes it from even-chain fatty acid metabolism.[6][7]

-

Carboxylation: Propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[10][13][14][15] This is a committed step in the pathway.

-

Epimerization: Methylmalonyl-CoA epimerase (also called a racemase) interconverts the D-stereoisomer to the L-stereoisomer, L-methylmalonyl-CoA.[10][16][17] This stereochemical rearrangement is necessary for the subsequent reaction.

-

Isomerization: Methylmalonyl-CoA mutase , a vitamin B₁₂ (specifically, adenosylcobalamin)-dependent enzyme, catalyzes the intramolecular rearrangement of L-methylmalonyl-CoA to form succinyl-CoA .[12][13][17][18]

This succinyl-CoA can then participate directly in the Krebs cycle, contributing to ATP production or serving as a precursor for heme synthesis and other biosynthetic pathways.[10][12]

Part 3: Methodologies for Studying this compound Metabolism

The investigation of OCFA metabolism requires robust analytical methods capable of accurately quantifying key intermediates. Acyl-CoAs, however, present significant analytical challenges due to their low cellular abundance, inherent instability in aqueous solutions, and structural similarity.[19][20]

Comparative Analysis of Quantification Techniques

The choice of methodology is a critical experimental decision, balancing sensitivity, specificity, and accessibility.

| Technique | Principle | Advantages | Limitations | Primary Application |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; allows for multiplexed analysis of many acyl-CoAs simultaneously.[21][22] | High initial equipment cost; requires specialized expertise. | Gold Standard for comprehensive acyl-CoA profiling and absolute quantification.[23] |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection (at ~260 nm for the adenine moiety). | More accessible and cost-effective than LC-MS/MS.[21] | Lower sensitivity and specificity; susceptible to interference from other nucleotides.[21] | Quantification of more abundant acyl-CoA species. |

| Enzymatic Assays | Coupled enzyme reactions leading to a colorimetric or fluorometric signal. | High throughput; simple and rapid; commercially available kits.[21] | Often measures total acyl-CoAs or a specific class; prone to substrate inhibition or interference. | Rapid screening; labs without access to chromatography/MS equipment. |

Detailed Experimental Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a self-validating system for the accurate quantification of this compound and related metabolites from biological samples. The causality behind each step is to maximize recovery and minimize analyte degradation.

I. Sample Preparation & Extraction

Causality: This phase is critical for quenching metabolic activity instantly and efficiently extracting the target analytes from the complex cellular matrix while minimizing enzymatic or chemical degradation.

-

Metabolic Quenching & Cell Lysis:

-

For adherent cells, aspirate media and immediately add 1 mL of ice-cold 80% methanol. For suspension cells or tissue homogenates, add the sample directly to ice-cold 80% methanol. The cold methanol serves to instantly halt enzymatic activity and precipitate proteins.

-

Scrape/vortex vigorously to ensure complete cell lysis and protein denaturation.

-

-

Internal Standard Spiking:

-

Add a known amount of a suitable internal standard, such as Pentadecanoyl-CoA (C15:0-CoA), which is not naturally abundant and behaves similarly to the analytes of interest during extraction and ionization.[20] This is essential for correcting for sample loss and matrix effects.

-

-

Phase Separation & Extraction:

-

Add 2 mL of chloroform to the methanol lysate. Vortex thoroughly.[24]

-

Add 1 mL of water to induce phase separation. Vortex and centrifuge at low speed (e.g., 600 rpm) for 10 minutes at 4°C.[24]

-

Three layers will form: an upper aqueous layer (polar metabolites), a protein disk, and a lower organic layer (lipids). The acyl-CoAs will be in the protein disk and interphase.

-

Carefully aspirate and discard the upper and lower layers.

-

-

Acyl-CoA Extraction from Protein Pellet:

-

To the remaining protein pellet, add 1 mL of a solution of 2:1:0.8 isopropanol:water:formic acid.

-

Vortex vigorously for 30 minutes at 4°C to extract the acyl-CoAs from the denatured protein.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Sample Drying and Reconstitution:

-

Transfer the supernatant containing the acyl-CoAs to a new tube.

-

Dry the extract completely under a stream of nitrogen gas or using a speed vacuum.[24] Dried samples can be stored at -80°C.

-

Reconstitute the dried pellet in a small, precise volume (e.g., 50 µL) of a suitable solvent, such as 50% methanol/50% 50 mM ammonium acetate, for LC-MS/MS analysis.[20]

-

II. LC-MS/MS Analysis

Causality: This stage provides the necessary specificity and sensitivity. The liquid chromatography separates the structurally similar acyl-CoAs, while the tandem mass spectrometry provides unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for separating lipids.

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.

-

Gradient: A shallow gradient from low to high organic phase (Mobile Phase B) is used to resolve the different acyl-CoA species based on their chain length and hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization: Use positive ion electrospray ionization (ESI+).

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides the highest sensitivity and specificity by monitoring a specific precursor ion-to-product ion transition for each analyte and the internal standard.[19]

-

MRM Transitions: Establish and optimize MRM transitions for each target analyte (e.g., this compound, Propionyl-CoA, Succinyl-CoA, and C15:0-CoA internal standard).

-

III. Data Analysis & Validation

Causality: This ensures the trustworthiness and accuracy of the results. A calibration curve establishes the quantitative relationship, while normalization accounts for variations in sample size.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of each acyl-CoA and a fixed concentration of the internal standard. Run these with the samples to generate a standard curve.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard for each sample. Determine the concentration of the analyte from the linear regression of the calibration curve.

-

Normalization: Normalize the final concentration to the total protein content of the initial sample (measured separately from an aliquot) or cell number to account for variations in sample size. The final unit is typically pmol/mg of protein.[20]

-

Quality Control: Include blank samples (processed without biological material) and quality control samples of known concentrations throughout the run to monitor for contamination and instrument performance.[24]

Part 4: Conclusion and Future Directions

The metabolism of this compound is a cornerstone of odd-chain fatty acid catabolism, culminating in an anaplerotic flux that is distinct from the metabolism of more common even-chain fatty acids. The conversion of its terminal propionyl-CoA unit into succinyl-CoA provides a direct replenishment of Krebs cycle intermediates, a process vital for maintaining mitochondrial function, particularly under conditions of high metabolic demand or when other anaplerotic substrates are limited.[6][7]

For drug development professionals, understanding this pathway is crucial. Deficiencies in the enzymes of propionyl-CoA metabolism, such as propionyl-CoA carboxylase or methylmalonyl-CoA mutase, lead to severe inherited metabolic disorders like propionic acidemia and methylmalonic acidemia.[11] Furthermore, targeting this pathway could offer therapeutic opportunities in diseases characterized by mitochondrial dysfunction or energy deficits. The robust analytical methodologies detailed herein provide the necessary tools to probe these questions, enabling precise measurement of pathway intermediates and empowering the next phase of research into the multifaceted roles of odd-chain fatty acids in health and disease.

References

- Title: Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells Source: Google Vertex AI Search Grounding API URL

- Title: A Researcher's Guide to Quantifying Acyl-CoAs: A Comparative Analysis of Analytical Methods Source: Benchchem URL

- Title: Propionyl-CoA - Wikipedia Source: Wikipedia URL

- Source: PharmaXChange.

- Title: Conversion of propionyl-CoA in succinyl CoA Source: MedLink Neurology URL

- Title: The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids Source: YouTube URL

- Title: Pathway of the conversion of propionyl-CoA into succinyl-CoA Source: ResearchGate URL

- Title: Propionyl-CoA to Succinyl-CoA Pathway Source: Scribd URL

- Title: Acyl-CoA: Functions, Metabolism, and Analytical Methods Source: Creative Proteomics URL

- Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)

- Title: Fatty Acid beta-Oxidation Source: AOCS URL

- Title: Odd-chain fatty acid - Wikipedia Source: Wikipedia URL

- Title: The metabolism of odd-chain fatty acid and propiogenic amino acids in...

- Title: Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: ACS Publications URL

- Title: Odd Chain Fatty acid metabolism (Propionate metabolism)

- Title: Propionyl-CoA carboxylase - Wikipedia Source: Wikipedia URL

- Title: Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae Source: PubMed URL

- Title: Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: PubMed Central URL

- Title: How Odd Chain Fatty acids are metabolized?

- Title: Biochemistry, Fatty Acid Oxidation Source: NCBI Bookshelf - NIH URL

- Title: Analytical methods for evaluation of the fatty acid metabolism in rat liver Source: Redalyc URL

- Title: (PDF) A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)

- Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)

- Title: An In-depth Technical Guide to Heptadecenoic Acid Metabolic Pathway Analysis Source: Benchchem URL

- Title: (PDF)

- Source: atamankimya.

- Title: 6.

- Title: Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid Source: MDPI URL

- Title: Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids Source: PMC - NIH URL

- Title: Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets Source: Protein & Cell | Oxford Academic URL

- Title: Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs)

- Source: www .

- Title: Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids Source: PubMed URL

- Title: Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions Source: NIH URL

- Title: Odd Chain Fatty Acid Oxidation Source: Profnit URL

- Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)

- Title: Guide for Selecting Experimental Models to Study Dietary Fat Absorption Source: PMC URL

- Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)

- Title: Lipid and fatty acid extraction protocol from biological samples Source: Not specified URL

Sources

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemistryclub.com [biochemistryclub.com]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. sga.profnit.org.br [sga.profnit.org.br]

- 12. m.youtube.com [m.youtube.com]

- 13. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 14. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 15. biochemistryclub.com [biochemistryclub.com]

- 16. researchgate.net [researchgate.net]

- 17. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 18. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 19. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

The Unseen Engine: A Technical Guide to the Biological Significance of Heptadecanoyl-CoA in Cellular Metabolism

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Heptadecanoyl-CoA, a saturated long-chain acyl-CoA with a 17-carbon backbone, has long been considered a minor cellular lipid, often relegated to the role of an internal standard in metabolomic studies. However, emerging evidence is repositioning this odd-chain fatty acyl-CoA as a critical node in cellular metabolism with profound implications for health and disease. This technical guide provides an in-depth exploration of the biological significance of this compound, from its unique metabolic pathways to its emerging roles in cellular signaling and pathology. We will delve into the enzymatic machinery governing its synthesis and degradation, its crucial contribution to anaplerosis, and its potential as a biomarker and therapeutic target in metabolic diseases and cancer. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to navigate the burgeoning field of odd-chain fatty acid metabolism.

Introduction: Beyond an Internal Standard

For decades, the study of fatty acid metabolism has been dominated by its even-chain counterparts. Odd-chain fatty acids, and their activated CoA esters like this compound, were largely overlooked due to their relatively low abundance in most tissues[1]. This compound is the activated form of heptadecanoic acid (C17:0), a fatty acid primarily obtained from dietary sources such as dairy and ruminant fats, but also synthesized endogenously. It is now clear that the biological significance of this compound extends far beyond its utility in a mass spectrometer. Its unique metabolism, culminating in the production of propionyl-CoA, provides a direct link to the tricarboxylic acid (TCA) cycle, a function with significant implications for cellular energy homeostasis and biosynthetic capacity. This guide will illuminate the multifaceted roles of this compound, providing a comprehensive overview of its biochemistry, cellular function, and analytical measurement.

The Metabolic Journey of this compound: A Tale of Two Organelles

The metabolism of this compound is a spatially and functionally distinct process, primarily spanning the peroxisome and the mitochondrion. Its lifecycle begins with its synthesis from heptadecanoic acid or through the modification of longer-chain fatty acids and ends with its catabolism to fuel the central energy-producing pathways of the cell.

Biosynthesis: The Alpha-Oxidation Pathway in the Peroxisome

Unlike the de novo synthesis of even-chain fatty acids from acetyl-CoA, the primary route for endogenous heptadecanoic acid production is through the alpha-oxidation of stearic acid (C18:0) in the peroxisome[2]. This pathway removes a single carbon atom from the carboxyl end of the fatty acid.

The key enzymatic steps are:

-

Activation: Stearic acid is first activated to stearoyl-CoA by a long-chain acyl-CoA synthetase (ACSL).

-

Hydroxylation: Stearoyl-CoA is then hydroxylated at the alpha-carbon to form 2-hydroxystearoyl-CoA by the enzyme fatty acid 2-hydroxylase (FA2H).

-

Cleavage: The pivotal step is the cleavage of 2-hydroxystearoyl-CoA by a 2-hydroxyacyl-CoA lyase (HACL). This reaction yields formyl-CoA and the 17-carbon aldehyde, heptadecanal. In humans, two HACL enzymes have been identified: the peroxisomal HACL1 and the endoplasmic reticulum-localized HACL2[3][4]. While both can process 2-hydroxy long-chain fatty acids, HACL2 appears to have a greater role in the processing of very-long-chain 2-hydroxy fatty acids[3][4].

-

Oxidation: Heptadecanal is then oxidized to heptadecanoic acid by a fatty aldehyde dehydrogenase.

-

Activation: Finally, heptadecanoic acid is activated to This compound by an acyl-CoA synthetase, making it available for various metabolic fates.

Biological Significance: More Than Just Fuel

The unique metabolic fate of this compound underpins its diverse biological roles. These roles extend from maintaining cellular energy balance to influencing complex signaling networks implicated in metabolic diseases and cancer.

Anaplerotic Replenishment of the TCA Cycle

The ability of this compound to serve as an anaplerotic substrate is arguably its most critical function. By feeding succinyl-CoA into the TCA cycle, it helps maintain the concentration of cycle intermediates that can be depleted for biosynthetic processes such as gluconeogenesis, heme synthesis, and amino acid synthesis. This is particularly important in tissues with high energy demands and biosynthetic activity, such as the liver and heart. In pathological conditions characterized by impaired glucose metabolism, the anaplerotic contribution from odd-chain fatty acids may become even more critical for sustaining cellular function.

A Potential Regulator of Cellular Signaling

Long-chain acyl-CoAs are emerging as important signaling molecules that can allosterically regulate the activity of key metabolic enzymes. While specific studies on this compound are limited, it is plausible that it shares some of the regulatory functions attributed to other long-chain acyl-CoAs. For instance, long-chain acyl-CoAs have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Activation of AMPK would, in turn, promote fatty acid oxidation and inhibit anabolic processes, a feedback loop that helps maintain energy balance. Further research is needed to elucidate the specific interactions of this compound with signaling proteins like AMPK and mTOR.

Implications in Metabolic Diseases

The inverse association between circulating levels of heptadecanoic acid and the risk of metabolic diseases like type 2 diabetes suggests a protective role for odd-chain fatty acids. The accumulation of intracellular long-chain acyl-CoAs has been linked to insulin resistance.[1][7] However, the anaplerotic properties of this compound may counteract some of the detrimental effects of lipid overload. By replenishing TCA cycle intermediates, this compound could improve mitochondrial function and glucose metabolism. The specific mechanisms by which this compound metabolism influences insulin sensitivity are an active area of investigation.

A Double-Edged Sword in Cancer

The role of fatty acid metabolism in cancer is complex and context-dependent. Many cancer cells exhibit a "lipogenic phenotype," characterized by increased de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.[8] The metabolism of odd-chain fatty acids in cancer is less understood. On one hand, the anaplerotic contribution of this compound could fuel the TCA cycle and provide building blocks for tumor growth. On the other hand, some studies suggest that odd-chain fatty acids may have anti-cancer properties. For example, heptadecanoic acid has been shown to inhibit the proliferation of some cancer cell lines.[9] The impact of this compound on cancer progression likely depends on the specific cancer type and its metabolic wiring. In prostate and breast cancer, altered fatty acid metabolism is a recognized hallmark, and targeting enzymes in these pathways is being explored as a therapeutic strategy.[10][11][12][13][14][15][16][17][18]

Methodologies for the Study of this compound

The accurate quantification of this compound in biological samples is essential for understanding its metabolic roles. Due to its low abundance and chemical properties, this requires sensitive and specific analytical techniques.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of long-chain acyl-CoAs. This technique offers high sensitivity and selectivity, allowing for the quantification of individual acyl-CoA species in complex biological matrices.

Table 1: Key Parameters for LC-MS/MS Analysis of this compound

| Parameter | Description |

| Sample Preparation | Rapid quenching of metabolism and efficient extraction are critical. Typically involves homogenization in an acidic buffer followed by protein precipitation and liquid-liquid or solid-phase extraction. [19][20][21] |

| Internal Standard | A stable isotope-labeled analog of this compound (e.g., ¹³C₁₇-heptadecanoyl-CoA) is ideal. If unavailable, a non-endogenous odd-chain acyl-CoA can be used. |

| Chromatography | Reversed-phase chromatography using a C18 column is commonly employed to separate acyl-CoAs based on chain length and unsaturation. [20] |

| Ionization | Electrospray ionization (ESI) in positive ion mode is typically used. |

| Mass Spectrometry | A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity. [19][21][22] |

| SRM Transition | The precursor ion is the protonated molecule [M+H]⁺. The product ion is typically a fragment corresponding to the acyl-pantetheine moiety. |

Experimental Protocol: Quantification of this compound in Tissue Samples

This protocol provides a general framework for the extraction and quantification of this compound from tissue samples. Optimization will be required for specific tissue types and instrumentation.

Materials:

-

Frozen tissue sample (50-100 mg)

-

Liquid nitrogen

-

Pre-chilled glass homogenizer

-

Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9

-

Acetonitrile (ACN)

-

2-propanol

-

Saturated (NH₄)₂SO₄ solution

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Centrifuge capable of 4°C

Procedure:

-

Sample Pulverization: Weigh the frozen tissue and immediately pulverize it in a mortar and pestle pre-chilled with liquid nitrogen.

-

Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold KH₂PO₄ buffer and a known amount of the internal standard. Homogenize thoroughly on ice.

-

Protein Precipitation and Extraction: Add 1 mL of 2-propanol to the homogenate and mix. Then add 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium sulfate. Vortex vigorously for 2 minutes. [19]4. Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.